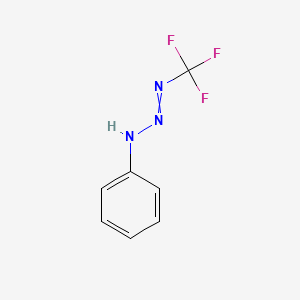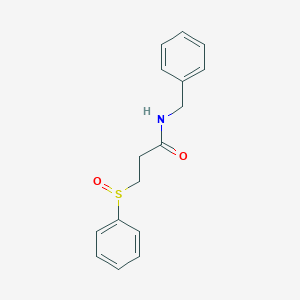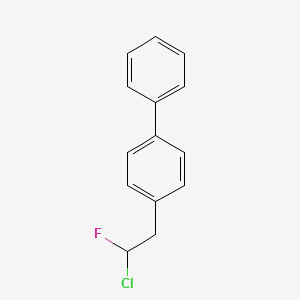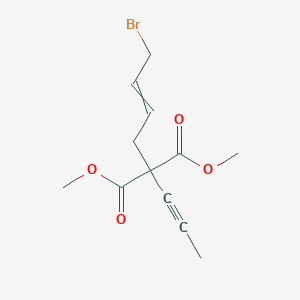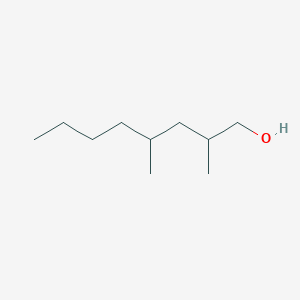
Octanol, 2,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanol, 2,4-dimethyl-: is an organic compound with the molecular formula C10H22O . It is a type of alcohol, specifically a derivative of octanol, characterized by the presence of two methyl groups attached to the second and fourth carbon atoms in the octane chain. This compound is also known by its IUPAC name, 2,4-Dimethyl-4-octanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-4-octanol can be achieved through a Grignard reaction. This involves the preparation of a methyl Grignard reagent using methylmagnesium chloride or methylmagnesium bromide as the initiator. The methyl Grignard reagent then reacts with 2-octanone to produce 2,4-dimethyl-4-octanol .
Industrial Production Methods: While specific industrial production methods for 2,4-dimethyl-4-octanol are not widely documented, the general approach would involve large-scale Grignard reactions under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-4-octanol, like other alcohols, can undergo various chemical reactions, including:
Oxidation: Alcohols can be oxidized to form aldehydes, ketones, or carboxylic acids depending on the conditions and reagents used.
Reduction: Alcohols can be reduced to alkanes.
Substitution: Alcohols can undergo nucleophilic substitution reactions to form alkyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like hydrogen halides (HX) are typically used for substitution reactions.
Major Products Formed:
Oxidation: Depending on the degree of oxidation, the products can be ketones or carboxylic acids.
Reduction: The primary product is the corresponding alkane.
Substitution: The major product is the corresponding alkyl halide.
Scientific Research Applications
2,4-Dimethyl-4-octanol has various applications in scientific research, including:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: It can be used in studies involving the effects of alcohols on biological systems.
Medicine: Research may explore its potential therapeutic effects or its role in drug formulation.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-4-octanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the physical and chemical properties of solutions. Its effects on biological systems may involve interactions with cell membranes and proteins, influencing cellular processes .
Comparison with Similar Compounds
- 2,4-Dimethyl-3-hexanol
- 2,2-Dimethyl-3-hexanol
- 2,2,4-Trimethyl-3-pentanol
Comparison: 2,4-Dimethyl-4-octanol is unique due to its specific structure, which includes two methyl groups at the second and fourth positions on the octane chain. This structural feature can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions. Compared to similar compounds, 2,4-dimethyl-4-octanol may exhibit different steric and electronic effects, impacting its behavior in various applications .
Properties
CAS No. |
141063-73-2 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
2,4-dimethyloctan-1-ol |
InChI |
InChI=1S/C10H22O/c1-4-5-6-9(2)7-10(3)8-11/h9-11H,4-8H2,1-3H3 |
InChI Key |
DGPIFVIIBUMGDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


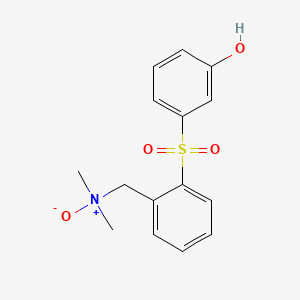

![2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate](/img/structure/B14287635.png)

oxophosphanium](/img/structure/B14287657.png)

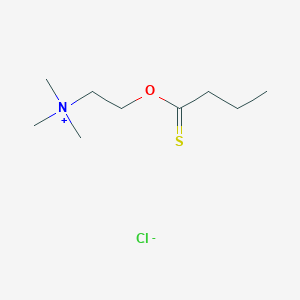
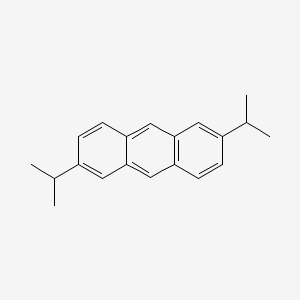

![4,4'-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B14287673.png)
